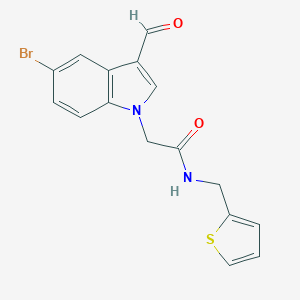
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as BRD7085, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
科学的研究の応用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can modulate the activity of various enzymes involved in cellular metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its potential toxicity, which could limit its use in vivo.
将来の方向性
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have greater efficacy and fewer side effects than 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Additionally, researchers could investigate the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential applications of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in other areas of medicine, such as the treatment of metabolic and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound with potential applications in cancer research and other areas of medicine. Its specificity for BRD4 and its anti-cancer and anti-inflammatory effects make it a promising candidate for further study. However, its potential toxicity and limitations for in vivo use highlight the need for further research and development.
合成法
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-bromo-3-formylindole with thienylacetic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-thienylmethyl)amine to yield the final product.
特性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
InChIキー |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
正規SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)